Most research involving 1,3-DFP focuses on its toxicological effects and its metabolism within organisms. Studies have explored:
1,3-Difluoro-2-propanol is an organic compound with the molecular formula and a molecular weight of approximately 96.08 g/mol. It features a hydroxyl group (-OH) and two fluorine atoms attached to the second and third carbon atoms of the propane chain. This compound is recognized for its role as a metabolic poison that disrupts the citric acid cycle, making it similar in function to sodium fluoroacetate, a known rodenticide .
As mentioned earlier, 1,3-DFP acts as a metabolic poison by disrupting the citric acid cycle in rodents. It is believed to inhibit the enzyme aconitase, which is responsible for converting citrate to isocitrate within the cycle. This disruption leads to a depletion of cellular energy (ATP) and ultimately death in the poisoned animal [].
1,3-DFP is a highly toxic compound and can be fatal if ingested, inhaled, or absorbed through the skin.
These reactions are significant in synthetic organic chemistry, particularly in producing more complex fluorinated compounds .
As a metabolic poison, 1,3-difluoro-2-propanol disrupts the citric acid cycle, leading to cellular energy depletion. Its biological activity includes:
1,3-Difluoro-2-propanol can be synthesized through several methods:
The primary applications of 1,3-difluoro-2-propanol include:
Research on interaction studies involving 1,3-difluoro-2-propanol focuses on its toxicological effects and metabolic pathways. Key findings include:
1,3-Difluoro-2-propanol shares similarities with several other fluorinated alcohols and compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
1-Fluoro-2-propanol | C3H7F | Contains only one fluorine; less toxic than 1,3-difluoro-2-propanol. |
1-Chloro-3-fluoro-2-propanol | C3H6ClF | Used alongside 1,3-difluoro-2-propanol in rodenticides; different halogen properties. |
Sodium fluoroacetate | C2HNaF2O2 | A well-known metabolic poison; structurally distinct but shares similar biological activity. |
The uniqueness of 1,3-difluoro-2-propanol lies in its dual fluorination and hydroxyl functionality, which enhances its biological activity compared to other similar compounds .
Flammable;Irritant